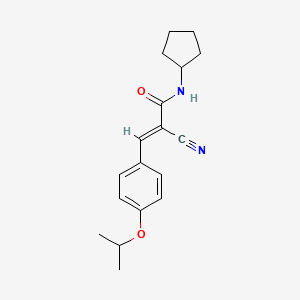

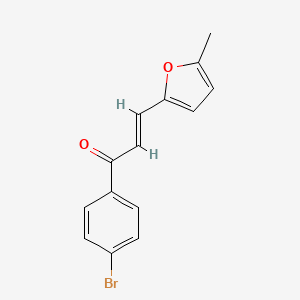

(E)-2-cyano-N-cyclopentyl-3-(4-propan-2-yloxyphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-cyano-N-cyclopentyl-3-(4-propan-2-yloxyphenyl)prop-2-enamide, also known as CP-544326, is a chemical compound that belongs to the class of amide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure

Research in the field of chemical synthesis has led to the development of various analogs and derivatives of enamide-based compounds, demonstrating the versatility of these molecules in creating new chemical entities. For instance, studies on the synthesis of grenadamide and leflunomide metabolite analogs highlight the intricate processes involved in crafting molecules with specific stereochemical configurations and functional groups, contributing significantly to the medicinal chemistry and pharmaceutical fields (Dulayymi et al., 2004); (Ghosh et al., 2000).

Material Science and Photophysical Properties

Enamide derivatives have been investigated for their potential in material science, particularly in the mechanofluorochromic properties, where the molecular structure impacts the material's optical properties. Research into 3-aryl-2-cyano acrylamide derivatives has revealed their diverse optical properties, which are influenced by their molecular stacking modes. This insight is crucial for developing new materials with tailored luminescent properties (Song et al., 2015).

Catalysis and Chemical Reactions

Enamides serve as pivotal substrates or intermediates in catalyzed chemical reactions, offering pathways to synthesize complex molecules with high enantioselectivity. Research into the catalytic alkylation of enamides, for example, demonstrates the utility of these compounds in producing beta-aryl 3-(3-indolyl)propanones, a class of compounds with significant pharmacological interest (Guo et al., 2009).

Environmental Applications

In the context of environmental science, enamide derivatives have been explored as potential sensors and inhibitors. For example, the development of electrochemical sensors for detecting environmental pollutants showcases the application of enamide-based compounds in environmental monitoring and safety (Wang et al., 2014).

Corrosion Inhibition

The application of acrylamide derivatives as corrosion inhibitors highlights another vital area of research. These compounds exhibit significant potential in protecting metals against corrosion in acidic environments, a critical aspect in industrial maintenance and longevity (Abu-Rayyan et al., 2022).

Propiedades

IUPAC Name |

(E)-2-cyano-N-cyclopentyl-3-(4-propan-2-yloxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(2)22-17-9-7-14(8-10-17)11-15(12-19)18(21)20-16-5-3-4-6-16/h7-11,13,16H,3-6H2,1-2H3,(H,20,21)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUQPBIXPXLKIT-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-cyclopentyl-3-(4-propan-2-yloxyphenyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2460931.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2460934.png)

![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2460939.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2460940.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide](/img/structure/B2460941.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]furan-2-carboxamide](/img/structure/B2460942.png)

![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2460949.png)

![(2Z)-6-bromo-2-[(5-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2460951.png)

![N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2460953.png)

![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2460954.png)